- Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrateApplied Microbiology and Biotechnology, 2018, 102(19), 8319-8327,
Acetone Properties
Names and Identifiers
-
- ACETONE ALCOHOL
- GRAMS DECOLORIZER
- GRAM STAIN NO 3
- (CH3)2CO
- 2-Propanon
- aceton
- aceton(german,dutch,polish)
- Acetone oil
- ai3-01238
- beta-Ketopropane
- caswellno.004
- Chevron acetone
- Dimethylformaldehyde
- Dimethylketal
- epapesticidechemicalcode004101
- Ketone propane
- Ketone, dimethyl-
- ketone,dimethyl
- Acetone
- Acetone solution
- ACETONE, PLASTIC BOTTLE, SELECTIPURE
- 2-propanone
- Dimethyl ketone
- Methyl ketone
- propan-2-one
- propanone
- Pyroacetic ether
- Propanone/Acetone
- +Expand
-
- MFCD00008765
- CSCPPACGZOOCGX-UHFFFAOYSA-N
- 1S/C3H6O/c1-3(2)4/h1-2H3
- CC(=O)C
- 63580
Computed Properties
- 58.04190
- 0
- 1
- 0
- 4
- 26.3
- 0
- 0
- 0
- 0
- 0
- 1
- -0.1
- 2
- 0
Experimental Properties
- 0.59530
- 17.07000
- 14,66
- n20/D 1.359(lit.)
- dissolution
- 56 °C/760 mmHg(lit.)
- −94 °C (lit.)
- 184 mmHg ( 20 °C)
- Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- 3326 | ACETONE
- 0.355
- Colorless, transparent, easily flowing liquid, with aromatic smell, and extremely volatile [1]
- It is miscible with water and can be miscible with most organic solvents such as ethanol \ ether \ chloroform \ oils \ hydrocarbons [15]
- 19.3(at 25℃)
- 0.791 g/mL at 25 °C(lit.)
Acetone Security Information
- GHS02 GHS07
- AL3150000
- 3
- 3
- S9-S16-S26-S45-S36/37
- II
- II
- R11; R36; R66; R67
- 3
- F
- UN 1090 3/PG 2
- H225-H319-H336
- P210-P305+P351+P338-P370+P378-P403+P235
- II
- 11-36-66-67
- Danger
- Yes
- LD50 in rats: 10.7 ml/kg orally (Smyth)
- 3
- 3-10
Acetone Customs Data
- 2914110000
-
China Customs Code:
2914110000
Acetone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1S:H2O, 72 h, 37°C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 CatalystCatalysts, 2023, 13(2), 349,
Synthetic Circuit 3
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1R:KHCO3, S:H2O, pH 6.8
Reference
- Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on CopperJournal of the American Chemical Society, 2023, 145(28), 15343-15352,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: NADP-dependent alc. dehydrogenase Solvents: Water ; 24 h, pH 7.5, 30 °C
Reference
Ketone-alcohol hydrogen-transfer equilibria: Is the biooxidation of halohydrins blocked?
Chemistry - A European Journal,
2010,
16(36),
11012-11019
,
Synthetic Circuit 7
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Zirconium dioxide ; 6 - 15 min, 60 °C
Reference
2-Propanol
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2016,
1,
1-15
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Water
2.1 Catalysts: Zirconium dioxide ; 6 - 15 min, 60 °C
2.1 Catalysts: Zirconium dioxide ; 6 - 15 min, 60 °C
Reference
2-Propanol
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2016,
1,
1-15
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen
2.1 Catalysts: Zirconium dioxide ; 6 - 15 min, 60 °C
2.1 Catalysts: Zirconium dioxide ; 6 - 15 min, 60 °C
Reference
2-Propanol
e-EROS Encyclopedia of Reagents for Organic Synthesis,
2016,
1,
1-15
,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2982793-44-0 ; 48 h, 120 °C
Reference
Triazole backbone ligand in an unprecedented efficient manganese catalyst for use in transfer hydrogenation
Science China: Chemistry,
2023,
66(7),
2028-2036
,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Stereoisomer of [μ-[2,6-bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]… Solvents: Isopropanol ; 10 - 15 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ; 0.5 min, 82 °C
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ; 0.5 min, 82 °C
Reference
Diruthenium(II)-NNN pincer complex catalysts for transfer hydrogenation of ketones
Dalton Transactions,
2016,
45(44),
17843-17849
,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Trichlorotris[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-benzimi… Solvents: Isopropanol ; 10 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ; 2 min, 82 °C
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ; 2 min, 82 °C
Reference
Assembled Multinuclear Ruthenium(II)-NNNN Complexes: Synthesis, Catalytic Properties, and DFT Calculations
Organometallics,
2020,
39(1),
93-104
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium isopropoxide Catalysts: 1562543-08-1 Solvents: Isopropanol ; 2 min, 0.1 MPa, 28 °C
Reference
Ru(II) pyridyl-based NNN complex catalysts for (asymmetric) transfer hydrogenation of ketones at room temperature
Cuihua Xuebao,
2013,
34(7),
1373-1377
,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate monohydrate Solvents: Water ; 48 h, pH 8, 30 °C
Reference
ω-Transaminases for the amination of functionalised cyclic ketones
Organic & Biomolecular Chemistry,
2015,
13(33),
8843-8851
,
Acetone Raw materials
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 2'-(Trifluoromethyl)acetophenone
- Methyl 4-chloro-3-oxobutanoate
- D(+)-Mannose
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- D(+)-Glucose
- (22E)-stigmasterone
- D-Fructose
- 2-Methylcyclohexanone
- D(+)-Xylose
- D-Galactose
- D-Glucuronic Acid
- D-Galacturonic acid
- propan-2-amine
- Sulfate Lignin
- Hemicellulase
- 3-Methylfuran
Acetone Preparation Products
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- Ethylene Glycol, Dehydrated (107-21-1)
- Glyoxal (107-22-2)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 1-hydroxypropan-2-one (116-09-6)
- Cyclopentanone (120-92-3)
- 4-Ethylphenol (123-07-9)
- 4-oxopentanoic acid (123-76-2)
- Pyruvic acid (127-17-3)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- Coenzyme A, S-(3-oxobutanoate) (1420-36-6)
- Oxalic acid (144-62-7)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 7-Methylbenzofuran (17059-52-8)
- 2-methoxy-3-methylphenol (18102-31-3)
- Coenzyme A, S-butanoate (2140-48-9)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4-Ethylguaiacol (2785-89-9)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 2-Methylbenzofuran (4265-25-2)
- 1,2-Dihydroxyindane (4370-02-9)
- Indane (496-11-7)
- Coumaran (496-16-2)
- Lactate (50-21-5)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- (±)-1,2-Propanediol (57-55-6)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- 2,3-Xylohydroquinone (608-43-5)
- 2,4-Hexadiene, (2Z,4Z)- (6108-61-8)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 4-Ethyltoluene (622-96-8)
- 3-Penten-2-one (625-33-2)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 1-Phenyl-1-propyne (673-32-5)
- 5-Hydroxymethylfurfural (67-47-0)
- 1-Butanol (71-36-3)
- Formic acid, ion(1-)(8CI,9CI) (71-47-6)
- Acetate ions (71-50-1)
- Coenzyme A, S-acetate (72-89-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- Pyruvaldehyde (78-98-8)
- (1R,2S)-2-methylcyclohexan-1-amine (79389-37-0)
- 1-2-(Trifluoromethyl)phenylethanol (79756-81-3)
- Stigmasterol (83-48-7)
- 4-(1H-Imidazol-1-yl)phenylmethanol (86718-08-3)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- (R)-4-Chloro-3-hydroxybutyric Acid Methyl Ester (88496-70-2)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 2-Cyclopentenone (930-30-3)
- (1R,2R)-2-methylcyclohexan-1-amine (931-11-3)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- Dihydroxyacetone (96-26-4)
- 1-methylcyclopenta-1,3-diene (96-39-9)
Acetone Related Literature
-
Stefano Di Giovanni,Antonio Varriale,Vincenzo Manuel Marzullo,Giuseppe Ruggiero,Maria Staiano,Alberto Secchi,Luigi Pierno,Anna Maria Fiorello,Sabato D'Auria Anal. Methods 2012 4 3558
-
2. Thermodynamic properties of ternary non-electrolyte solutions. Part 3.—Excess molar volumes of 2-propanone–tribromomethane–alkane mixturesPrem P. Singh,Renu Malik,S. Maken,William E. Acree J. Chem. Soc. Faraday Trans. 1990 86 2853
-
James R. Kastner,Roger Hilten,Justin Weber,Andrew R. McFarlane,Justin S. J. Hargreaves,Vidya S. Batra RSC Adv. 2015 5 29375
-
A. Beltram,M. Melchionna,T. Montini,L. Nasi,P. Fornasiero,M. Prato Green Chem. 2017 19 2379
-
James L. Galman,David Steadman,Lisa D. Haigh,Helen C. Hailes Org. Biomol. Chem. 2012 10 2621
-
Shizuka Mei Bautista Maezono,Tej Narayan Poudel,Yong Rok Lee Org. Biomol. Chem. 2017 15 2052
-
Giovanni N. Roviello,Giuseppina Roviello,Domenica Musumeci,Domenica Capasso,Sonia Di Gaetano,Michele Costanzo,Carlo Pedone RSC Adv. 2014 4 28691
-
T. Schaefer,H. Herrmann Phys. Chem. Chem. Phys. 2018 20 10939
-
Giovanni N. Roviello,Giuseppina Roviello,Domenica Musumeci,Domenica Capasso,Sonia Di Gaetano,Michele Costanzo,Carlo Pedone RSC Adv. 2014 4 28691
-
Yi-Cong Guo,Xuan-Di Song,Wei Deng,Weidong Rao,Haiyan Xu,Zhi-Liang Shen RSC Adv. 2020 10 30062